![molecular formula C10H9ClN4S B2647528 [(7-Chloroquinolin-4-yl)amino]thiourea CAS No. 93439-33-9](/img/structure/B2647528.png)

[(7-Chloroquinolin-4-yl)amino]thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[(7-Chloroquinolin-4-yl)amino]thiourea” is a chemical compound with the molecular formula C10H9ClN4S . It is a light off-white solid . This compound has been studied for its potential anti-infectious effects against malaria, Influenza A Virus (IAV), and SARS-CoV-2 .

Synthesis Analysis

The synthesis of “this compound” involves the structural functionalization of the terminal amino group of N1-(7-chloroquinolin-4-yl) butane-1,4-diamine . The synthesized compound was characterized and incorporated into a polycaprolactone-based nanoparticulate system .

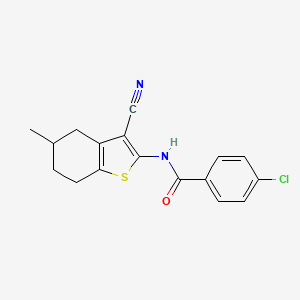

Molecular Structure Analysis

The molecular weight of “this compound” is 252.72 g/mol . The InChI code is 1S/C10H9ClN4S/c11-6-1-2-7-8(14-15-10(12)16)3-4-13-9(7)5-6/h1-5H, (H,13,14)(H3,12,15,16) .

Physical and Chemical Properties Analysis

“this compound” is a light off-white solid . It has a molecular weight of 252.72 g/mol . The solubility of the compound is 29.5 µg/mL at pH 7.4 .

Scientific Research Applications

Antiplasmodial and Antiviral Activities

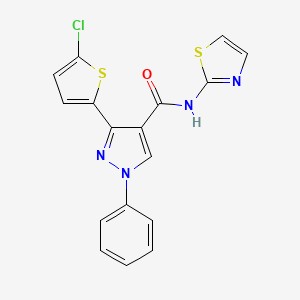

[(7-Chloroquinolin-4-yl)amino]thiourea derivatives exhibit significant antiplasmodial and antiviral properties. A study by Mizuta et al. (2023) reports the structural functionalization of N1-(7-chloroquinolin-4-yl) butane-1,4-diamine leading to derivatives that show potent effects against malaria strains and viruses like influenza A and SARS-CoV-2. The compound bearing an N-mesityl thiourea group particularly displayed pronounced anti-infectious effects against these diseases, suggesting its potential in drug discovery for malaria and virus co-infection treatments (Mizuta et al., 2023).

Anti-Malarial Effects

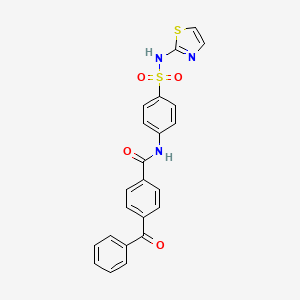

The efficacy of this compound derivatives in treating malaria is well-documented. Solomon et al. (2010) synthesized a series of 4-aminoquinoline derivatives that demonstrated high activity against both susceptible and resistant strains of Plasmodium falciparum. These compounds, including 1-[3-(7-chloro-quinolin-4-ylamino)-propyl]-3-cyclopropyl-thiourea, showed superior activity against resistant malaria strains compared to traditional chloroquine, highlighting their potential as an alternative anti-malarial treatment (Solomon et al., 2010).

Anticancer Potential

Studies also indicate the potential of this compound derivatives in cancer treatment. Mahajan et al. (2007) explored new 7-chloroquinolinyl thiourea derivatives for their in vitro antimalarial and anticancer activity. The most active compound in their series displayed significant inhibitory effects on the D10 strain of Plasmodium falciparum, and its lack of cytotoxicity towards HeLa cells indicates selectivity towards parasites, suggesting a role in targeted cancer therapy (Mahajan et al., 2007).

Future Directions

The future directions for “[(7-Chloroquinolin-4-yl)amino]thiourea” could involve further exploration of its potential anti-infectious effects against malaria, IAV, and SARS-CoV-2 . Additionally, the compound could be incorporated into a polycaprolactone-based nanoparticulate system for potential therapeutic applications .

Properties

IUPAC Name |

[(7-chloroquinolin-4-yl)amino]thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4S/c11-6-1-2-7-8(14-15-10(12)16)3-4-13-9(7)5-6/h1-5H,(H,13,14)(H3,12,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDSPPNCQOODQKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Cl)NNC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24824407 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-ethyl 3-methyl 2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2647445.png)

![Methyl 1-(1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carbonyl)piperidine-4-carboxylate](/img/structure/B2647446.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2647447.png)

![4-{[1-{2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(2-furylmethyl)benzamide](/img/no-structure.png)

![N-(2-methoxyethyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2647454.png)

![1-(Chloromethyl)-3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentane](/img/structure/B2647463.png)

![3-[(2-amino-4-chlorophenyl)methylsulfanyl]-4-ethyl-1H-1,2,4-triazol-5-one](/img/structure/B2647466.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-pyrimidinol](/img/structure/B2647468.png)